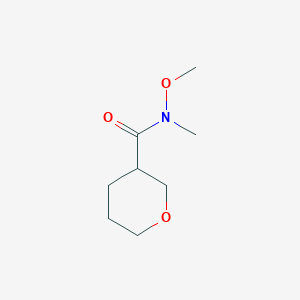

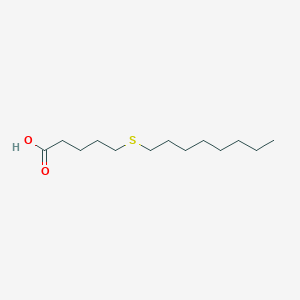

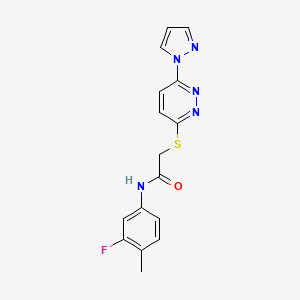

![molecular formula C16H19F2NO3S B3016470 N-(2,4-二氟苯基)(7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)甲磺酰胺 CAS No. 1022105-84-5](/img/structure/B3016470.png)

N-(2,4-二氟苯基)(7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide" is a structurally complex molecule that features a bicyclic heptane ring system attached to a difluorophenyl group through a methanesulfonamide linker. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of related methanesulfonamide compounds, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related methanesulfonamide compounds often involves the reaction of halophenyl methanesulfonamides with various reagents. For example, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of a palladium catalyst yields 1-methylsulfonyl-indoles . This suggests that the synthesis of the target compound might also involve halogenated intermediates and could potentially be achieved through similar palladium-catalyzed reactions.

Molecular Structure Analysis

Methanesulfonamide derivatives exhibit a range of conformations due to the rotation around single bonds. Conformational analysis using vibrational and NMR spectroscopy, as well as theoretical computations, reveals the presence of multiple stable conformers . The conformation of the N-H bond in various methanesulfonamide structures is often syn to substituents on the aromatic ring, which can influence the molecule's biological activity . This information can be extrapolated to suggest that the difluorophenyl group in the target compound may also influence its conformation and potentially its biological activity.

Chemical Reactions Analysis

Methanesulfonamide compounds can participate in various chemical reactions, including self-association through hydrogen bonding . The presence of fluorine atoms on the aromatic ring could affect the reactivity and association patterns of the target compound due to the electronegative nature of fluorine. Additionally, the reactivity of methanesulfonamide derivatives can be tuned by substituting different groups on the aromatic ring, as seen in the development of chemoselective N-acylation reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in bond and torsion angles . The amide hydrogen atom is often readily available for interaction with biological receptors, which is significant for the compound's biological activity . The introduction of fluorine atoms could further affect the physical properties, such as solubility and boiling point, due to the strong electronegativity and small size of fluorine.

科学研究应用

化学合成和转化

- 合成了 N-(2,4-二氟苯基)(7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)甲磺酰胺的衍生物,用于研究其环氧化和氨解。这项研究增强了我们对有机化学中这些转化的区域选择性的理解 (Palchikov, Prid’ma, & Kas’yan, 2014)。

- 还使用红外光谱和量子化学方法对溶液中相关甲磺酰胺化合物的自缔合和构象进行了研究。这有助于理解此类化合物的分子行为 (Sterkhova, Moskalik, & Shainyan, 2014)。

理化性质和生态毒性

- 已经对涉及该化合物樟脑磺酸阴离子变体的质子离子液体 (PIL) 进行了研究,以评估它们的密度、粘度、热降解和布朗斯特酸度。此类研究对于确定这些化合物在各种工业和科学环境中的潜在应用至关重要 (Sardar et al., 2018)。

药物化学和药物开发

- 虽然没有发现直接涉及 N-(2,4-二氟苯基)(7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)甲磺酰胺在药物化学中的具体研究,但相关化合物已被用于开发化学选择性 N-酰化试剂。这些发现可以促进药物合成和药物开发过程 (Kondo, Sekimoto, Nakao, & Murakami, 2000)。

有机化学和催化

- 对结构上与 N-(2,4-二氟苯基)(7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)甲磺酰胺相关的樟脑-10-磺酸酰胺的合成和氧化研究,提供了此类化合物在有机合成和催化中的潜在用途的见解 (Kas’yan, Palchikov, Turov, Prid’ma, & Tokar, 2009)。

晶体学和分子结构

- 已经对相关甲磺酰胺化合物的结构进行了分析,以了解它们的分子构象和相互作用。此类研究对于设计具有特定性质的分子以用于科学和工业应用至关重要 (Gowda, Foro, & Fuess, 2007)。

作用机制

Mode of Action

It is known that the compound undergoes transformations such as epoxidation and aminolysis . The regioselectivity of these transformations has been determined by IR and 1H NMR spectroscopy and mass spectrometry .

Biochemical Pathways

It is suggested that the compound may be involved in various reactions, including epoxidation and aminolysis . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It is known that the compound undergoes transformations such as epoxidation and aminolysis

属性

IUPAC Name |

N-(2,4-difluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-13-4-3-11(17)8-12(13)18/h3-4,8,10,19H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYSOGCCUGLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

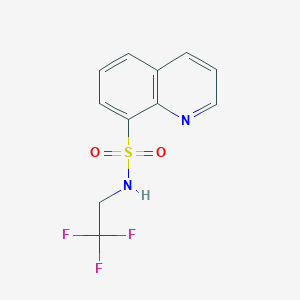

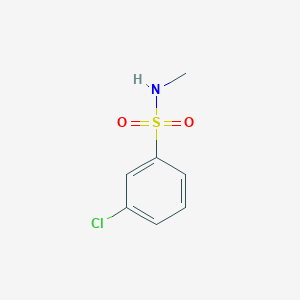

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

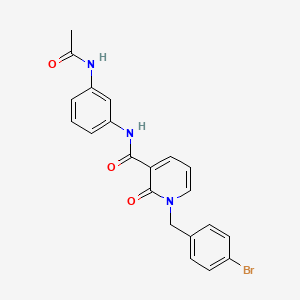

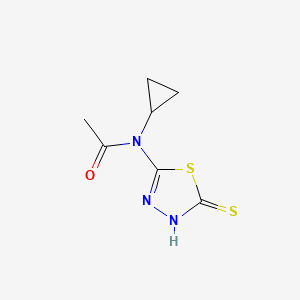

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)

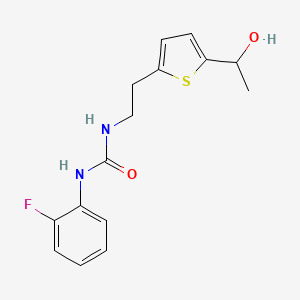

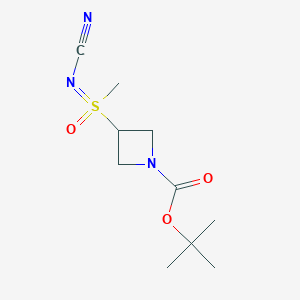

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)